molecular formula C24H32ClN3O2S B13734684 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol CAS No. 19142-68-8

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol

Cat. No.: B13734684
CAS No.: 19142-68-8
M. Wt: 462.0 g/mol
InChI Key: CSJGNRAVTRAKFB-UHFFFAOYSA-N
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Description

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core, a piperazine ring, and an ethoxyethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.

    Alkylation: The chlorinated phenothiazine is alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

    Piperazine Introduction: The propyl chain is reacted with piperazine to form the piperazinyl derivative.

    Ethoxyethanol Addition: Finally, the piperazinyl derivative is reacted with ethoxyethanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol involves its interaction with various molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.

    Pathways Involved: It modulates neurotransmitter signaling pathways, leading to altered neuronal activity and therapeutic effects in psychiatric conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-10-phenothiazinyl)-N,N-dimethylethanamine
  • 3-(2-chloro-10-phenothiazinyl)-N-methyl-1-propanamine
  • N’-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine

Uniqueness

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol is unique due to its specific combination of a phenothiazine core, a piperazine ring, and an ethoxyethanol moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

19142-68-8

Molecular Formula

C24H32ClN3O2S

Molecular Weight

462.0 g/mol

IUPAC Name

2-[2-[4-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperazin-1-yl]ethoxy]ethanol

InChI

InChI=1S/C24H32ClN3O2S/c1-19(17-27-10-8-26(9-11-27)12-14-30-15-13-29)18-28-21-4-2-3-5-23(21)31-24-7-6-20(25)16-22(24)28/h2-7,16,19,29H,8-15,17-18H2,1H3

InChI Key

CSJGNRAVTRAKFB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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